molecular formula C12H17NO2 B8517355 Phenylglycine butyl ester

Phenylglycine butyl ester

Cat. No.: B8517355
M. Wt: 207.27 g/mol
InChI Key: GZWRQDVFLUPFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of α-Amino Acid Ester Derivatives in Modern Chemical Research

Alpha-amino acid ester derivatives are fundamental building blocks in contemporary chemical research, prized for their versatility and inherent chirality. These compounds serve as crucial intermediates in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comrsc.org The esterification of the carboxylic acid group in an α-amino acid enhances its solubility and stability, making it more amenable to various chemical transformations. chemimpex.com This modification is a key strategy in peptide synthesis, where these derivatives facilitate the efficient formation of peptide bonds. chemimpex.com

Moreover, the stereogenic center present in most α-amino acid esters makes them invaluable as chiral synthons. rsc.org This characteristic is heavily exploited in asymmetric synthesis to produce enantiomerically pure compounds, a critical requirement for many modern drugs where only one enantiomer exhibits the desired therapeutic effect. chemimpex.com The ability of these derivatives to coordinate with metal ions also opens avenues for their use in bioinorganic chemistry and as ligands in catalysis for environmentally friendly asymmetric syntheses. rsc.org

Historical Context of Phenylglycine Derivatives as Key Intermediates

Phenylglycine and its derivatives have a rich history as pivotal intermediates in organic and medicinal chemistry. Their journey into prominence is closely linked to the development of peptide chemistry, which began in the early 20th century. Phenylglycine itself was identified as a constituent of various peptide antibiotics, such as virginiamycin S and streptogramin B, in the 1960s and 1970s. rsc.org This discovery highlighted the importance of non-proteinogenic amino acids in natural product bioactivity.

A significant challenge in the use of phenylglycine derivatives has been their propensity for racemization, a phenomenon where the molecule loses its specific stereochemical configuration. rsc.orgnih.gov This is due to the increased acidity of the proton at the α-carbon, which is stabilized by the adjacent phenyl group. nih.gov Much research has been dedicated to developing synthetic methods and protecting group strategies to mitigate this issue during peptide synthesis and other chemical manipulations. rsc.orgluxembourg-bio.com The development of chiral stationary phases for chromatography in the 1970s, such as those based on N-acyl-phenylglycine derivatives, was a major advancement, allowing for the effective separation of enantiomers and solidifying the role of these compounds in chiral chemistry.

Current Research Landscape of Phenylglycine Butyl Ester

Current research on this compound, while more niche than its methyl or tert-butyl counterparts, is focused on its utility as a building block in the synthesis of specialized organic molecules. The butyl ester modification can influence the compound's physical properties, such as its lipophilicity and reactivity, which can be advantageous in specific synthetic contexts.

One area of investigation involves the use of this compound in the synthesis of novel bioactive compounds. For instance, derivatives of phenylglycine have been incorporated into complex molecules targeting enzymes like γ-secretase, which is implicated in Alzheimer's disease. iucr.orgresearchgate.net While many studies specify the tert-butyl ester, the principles of these syntheses can often be extended to other esters like the butyl variant.

Furthermore, research into the chemoenzymatic synthesis of optically active phenylglycine and its derivatives continues to be an active field. frontiersin.org Enzymes are used to achieve high enantioselectivity in the production of these chiral building blocks. The choice of ester group, including butyl, can affect the efficiency and outcome of these enzymatic reactions.

Recent studies have also explored the functionalization of the phenyl ring of phenylglycine derivatives through methods like palladium-catalyzed C-H activation. mdpi.comacs.org These advanced synthetic techniques allow for the introduction of various substituents onto the aromatic ring, creating a diverse library of functionalized amino acid derivatives for use in drug discovery and materials science. The specific properties of the butyl ester can play a role in the success of these complex transformations.

Interactive Data Table: Properties of Phenylglycine Esters

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application Areas
Phenylglycine methyl esterC9H11NO2165.19Antibiotic synthesis google.cominrae.fr
Phenylglycine ethyl esterC10H13NO2179.22Peptide synthesis, Chiral auxiliaries
This compoundC12H17NO2207.27Organic synthesis intermediates
Phenylglycine tert-butyl esterC12H17NO2207.27Pharmaceutical synthesis, Agrochemicals chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

butyl 2-anilinoacetate

InChI

InChI=1S/C12H17NO2/c1-2-3-9-15-12(14)10-13-11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3

InChI Key

GZWRQDVFLUPFCI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Phenylglycine Butyl Ester and Analogues

Direct Esterification and Transesterification Approaches

The most common methods for preparing phenylglycine butyl ester involve the direct reaction of phenylglycine with butanol or the transesterification of a different phenylglycine ester. These methods are typically used for the synthesis of the racemic (DL) form of the ester.

Direct Esterification: This approach, a classic Fischer-Speier esterification, involves reacting phenylglycine with an excess of butanol in the presence of a strong acid catalyst. nih.gov The acid protonates the carboxyl group of the amino acid, making it more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product, water is typically removed during the reaction. Common catalysts include sulfuric acid (H₂SO₄), gaseous hydrochloric acid (HCl), or p-toluenesulfonic acid. nih.govnih.gov Another method involves the in-situ generation of an alkyl hydrosulphate catalyst from chlorosulfonic acid and the corresponding alcohol (butanol), which then facilitates the esterification. figshare.com The reaction temperature generally ranges from 50°C to the reflux temperature of the alcohol. figshare.comrsc.org

Transesterification: This method involves the conversion of an existing ester of phenylglycine, such as the methyl or ethyl ester, into the butyl ester. The reaction is conducted by heating the starting ester with butanol, typically in the presence of an acid or base catalyst. For instance, tert-butyl esters of amino acids can be synthesized by reacting the amino acid with tert-butyl acetate (B1210297) in the presence of a catalyst like perchloric acid. acs.org Transesterification can also be promoted by various other catalysts under mild conditions. researchgate.net This approach can be advantageous if a different ester of phenylglycine is more readily available or if reaction conditions need to be milder than those required for direct esterification.

MethodReactantsCatalystTypical ConditionsReference
Direct Esterification (Fischer)Phenylglycine, ButanolH₂SO₄, HCl, TsOHReflux in excess butanol, water removal nih.govnih.gov
Direct EsterificationPhenylglycine, ButanolChlorosulfonic Acid (in situ catalyst)50°C to 120°C figshare.com
TransesterificationPhenylglycine Methyl Ester, ButanolAcid or BaseHeating researchgate.net
TransesterificationPhenylglycine, tert-Butyl AcetatePerchloric AcidRoom Temperature acs.org

Asymmetric Synthesis of this compound and its Enantiomers

For many applications, particularly in pharmaceuticals, obtaining a single enantiomer (D- or L-form) of this compound is essential. This requires stereocontrolled synthetic strategies.

The most direct route to an enantiomerically pure this compound is to begin with an optically pure starting material. This "chiral pool" approach utilizes readily available D- or L-phenylglycine. The esterification reactions described in section 2.1, such as the Fischer esterification using butanol and an acid catalyst, can be applied directly to the enantiopure amino acid. nih.govfigshare.com

A crucial consideration in this method is the potential for racemization (loss of stereochemical purity) under the reaction conditions. Harsh acidic conditions and elevated temperatures can sometimes lead to the erosion of enantiomeric excess. nih.gov Therefore, reaction parameters must be carefully controlled to preserve the stereochemical integrity of the starting material. The resulting enantiopure esters, such as L-phenylglycine tert-butyl ester, are valuable chiral building blocks for further asymmetric syntheses. nih.gov

An alternative to starting with resolved phenylglycine is the chemical resolution of a racemic ester. For example, DL-phenylglycine esters can be resolved by treating them with a chiral resolving agent, such as (+)-tartaric acid, which selectively crystallizes as a diastereoisomeric salt with one of the ester's enantiomers. frontiersin.org The desired enantiomer can then be recovered from the salt.

Asymmetric catalysis offers a more sophisticated approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral or racemic substrate. While direct catalytic asymmetric esterification of phenylglycine is not widely reported, several catalytic methods produce chiral phenylglycine esters through other transformations.

In these syntheses, a transition metal (e.g., rhodium, palladium, copper) is complexed with a "privileged" chiral ligand. This chiral catalyst then orchestrates the stereochemical outcome of a reaction. While not a direct asymmetric esterification, reactions such as the asymmetric hydrogenation of dehydroamino acid precursors or the asymmetric alkylation of glycine (B1666218) imine derivatives are powerful methods to produce enantiomerically enriched amino acids, which are then esterified in a subsequent step. The design of chiral ligands, such as those based on DIOP, DiPAMP, or phosphinooxazolines (PHOX), has been pivotal in the success of these transformations.

Organocatalysis uses small, chiral organic molecules to induce enantioselectivity, avoiding the need for metals. Several powerful organocatalytic methods have been developed for the synthesis of α-arylglycine esters.

One notable strategy is the asymmetric transfer hydrogenation of N-alkyl arylimino esters. This reaction uses a chiral Brønsted acid, such as a derivative of phosphoric acid, to catalyze the reduction of the imine moiety with high enantioselectivity, directly yielding N-alkylated arylglycinate esters. whiterose.ac.uk

Another innovative one-pot approach involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening esterification (DROE). In this sequence, a chiral catalyst, often derived from Cinchona alkaloids, controls the key stereodetermining epoxidation step, leading to the formation of chiral α-arylglycine esters with good to high yields and enantioselectivity. nih.govacs.orgacs.org

The Strecker synthesis is a fundamental method for producing α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. scispace.com The classic version yields a racemic product. However, modifications using chiral auxiliaries can render the synthesis highly enantioselective.

A successful strategy for phenylglycine involves using a chiral amine, such as (R)-phenylglycine amide, as the ammonia source. acs.org This chiral auxiliary reacts with benzaldehyde (B42025) and sodium cyanide to form two diastereomeric α-amino nitriles. Under specific conditions, often in a water/methanol (B129727) solvent system, an equilibrium is established between the two diastereomers in solution. One of the diastereomers is less soluble and selectively precipitates. This process, known as a crystallization-induced asymmetric transformation (CIAT), drives the equilibrium towards the precipitating diastereomer, allowing it to be isolated in high yield and with excellent diastereomeric excess (dr > 99/1). acs.org

Results of Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide and Pivaldehyde
SolventYieldDiastereomeric Ratio (dr)Reference
Methanol80%65:35 acs.org
Water93%>99:1 acs.org

Once the diastereomerically pure α-amino nitrile is isolated, the chiral auxiliary is cleaved, and the nitrile is hydrolyzed to produce the enantiomerically pure phenylglycine. This amino acid can then be esterified with butanol using standard methods (see section 2.1) to yield the final enantiopure this compound.

Strecker Synthesis Modifications for Enantioselective Product Generation

Hydrocyanation of Schiff Bases Derived from L-Amino Acid Esters

A notable method for the asymmetric synthesis of D-phenylglycine involves the hydrocyanation of Schiff bases formed from benzaldehyde and L-amino acid t-butyl esters. oup.com This approach has demonstrated high optical yields, particularly when L-ψ-leucine t-butyl ester is employed as the chiral reagent, achieving an optical yield of up to 96.5%. oup.com

The general synthetic scheme proceeds as follows:

Preparation of the Schiff base by reacting benzaldehyde with an optically active L-amino acid t-butyl ester. oup.com

Hydrocyanation of the resulting Schiff base to produce a mixture of diastereomeric aminonitriles. oup.com

Without separation of the diastereomers, the t-butyl group is removed by treatment with dioxane-c.HCl. This step is often accompanied by the hydrolysis of the nitrile group to an amide. oup.com

Oxidative decarboxylation of the resulting product yields N-carbobenzoxy-D-phenylglycine amide. oup.com

Finally, hydrolysis of the amide furnishes D-phenylglycine. oup.com

The stereoselectivity of the hydrocyanation step is influenced by the steric bulk of the amino acid ester used. A proposed mechanism suggests that the cyanide ion attacks the less hindered side of a rigid five-membered cyclic conformation formed by intramolecular hydrogen bonding. oup.com This explains the increased optical yield observed with bulkier R groups on the amino acid ester. oup.com

Chiral Reagent (L-amino acid t-butyl ester)Optical Yield of D-Phenylglycine (%)
L-ψ-leucine t-butyl ester96.5
Application of Chiral Auxiliaries in Strecker Reactions

The Strecker reaction, a classic method for synthesizing α-amino acids, can be rendered asymmetric through the use of chiral auxiliaries. (R)-Phenylglycine amide has proven to be an effective chiral auxiliary in diastereoselective Strecker reactions. acs.orgnih.gov This method is particularly advantageous as it can be combined with an in situ crystallization-induced asymmetric transformation, leading to nearly diastereomerically pure α-amino nitriles. acs.orgnih.gov

In a typical procedure, the Strecker reaction is performed with an aldehyde (e.g., pivaldehyde) and (R)-phenylglycine amide as the chiral auxiliary. acs.org One diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture and can be isolated in high yield (76-93%) and with excellent diastereomeric ratio (dr > 99/1). acs.orgnih.gov The diastereomerically pure α-amino nitrile can then be converted to the corresponding α-amino acid, such as (S)-tert-leucine, in a few steps with high enantiomeric excess (>98% ee). acs.orgnih.gov

The use of enantiomerically pure amines as chiral auxiliaries provides an alternative to asymmetric catalysis in Strecker reactions. acs.org For instance, enantiopure 2-phenylglycinol has been widely used for the synthesis of α-aryl-aminonitriles with reasonable diastereomeric excess. acs.orgscispace.com Similarly, (S)-1-(4-methoxyphenyl)ethylamine has been investigated as a chiral auxiliary in the three-component Strecker synthesis of α-arylglycines, affording diastereomerically pure crystalline α-aminonitriles. acs.org

Chiral AuxiliaryAldehyde/KetoneProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
(R)-Phenylglycine amidePivaldehyde(S)-tert-leucine73 (overall)> 99/1>98
(R)-Phenylglycine amide3,4-dimethoxyphenylacetoneα-amino nitrile76-93> 99/1-
(S)-1-(4-methoxyphenyl)ethylamineAryl-aldehydes(S)-α-arylglycinesGood--
Crystallization-Induced Asymmetric Transformation

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that combines the racemization of enantiomers or diastereomers with selective crystallization to isolate a single isomer in high yield. researchgate.net This process is particularly effective in conjunction with the Strecker synthesis when a chiral auxiliary like (R)-phenylglycine amide is used. acs.orgnih.gov

During the Strecker reaction, a mixture of diastereomeric α-amino nitriles is formed. acs.org Under specific conditions, one diastereomer selectively crystallizes from the solution. acs.org The dissolved diastereomer, being in equilibrium with the starting materials, can epimerize and continuously feed the crystallization of the less soluble diastereomer. This dynamic process allows for the conversion of a racemic or diastereomeric mixture into a single, highly enriched stereoisomer, often achieving yields greater than the theoretical 50% for a simple resolution. researchgate.net

For example, in the asymmetric Strecker synthesis using (R)-phenylglycine amide, one diastereomer of the resulting α-amino nitrile precipitates, driving the equilibrium towards its formation and allowing for its isolation in high diastereomeric purity (dr > 99/1) and yields ranging from 76% to 93%. acs.orgnih.gov This method has been successfully applied to the synthesis of precursors for amino acids like (S)-tert-leucine. acs.orgnih.gov

Alkylation Reactions of Glycine Ester Schiff Bases

The alkylation of glycine ester Schiff bases is a well-established and versatile method for the synthesis of a wide variety of α-amino acids. nih.govresearchgate.net This approach utilizes readily available and inexpensive glycine equivalents. The Schiff bases, typically derived from benzophenone (B1666685) and a glycine alkyl ester, can be deprotonated to form a stabilized carbanion, which then reacts with an alkylating agent. organic-chemistry.org

A key advantage of using benzophenone imines is the selective monoalkylation that can be achieved. organic-chemistry.org The monoalkylated product is significantly less acidic than the starting glycine Schiff base, which prevents subsequent dialkylation under standard phase-transfer catalysis conditions. researchgate.netorganic-chemistry.org

The reaction is often carried out under biphasic conditions using a base and a phase-transfer catalyst. organic-chemistry.org Alternatively, anhydrous conditions with a strong base like lithium diisopropylamide (LDA) at low temperatures can be employed. organic-chemistry.org These methods provide access to both natural and unnatural α-amino acids. organic-chemistry.org Chiral Ni(II) complexes of glycine Schiff bases, particularly those containing a benzylproline moiety as a chiral auxiliary, have been shown to undergo alkylation with high thermodynamically controlled diastereoselectivity. nih.gov

Phase-Transfer Catalysis in Alkylation Processes

Phase-transfer catalysis (PTC) is a widely used and highly effective technique for the alkylation of glycine ester Schiff bases. scispace.comacs.orgacs.org This methodology allows for the reaction to occur between reactants in two different phases, typically an aqueous phase containing the base and an organic phase containing the substrate and alkylating agent. organic-chemistry.org A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt, facilitates the transfer of the base or the enolate into the organic phase where the reaction takes place. organic-chemistry.org

The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, enables the asymmetric alkylation of glycine imines, leading to the synthesis of enantioenriched α-amino acid derivatives. acs.orgnih.gov For instance, O-alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids have been successfully employed as enantioselective phase-transfer catalysts, yielding α-amino acid derivatives with high levels of enantiomeric excess. acs.org

More recently, a class of quaternary ammonium Cinchona-functionalized crown ether-strapped calix acs.orgarene phase-transfer catalysts has been developed. acs.org These catalysts exhibit excellent performance at very low catalytic loadings (0.1 mol%), affording α-alkylated glycinates in high yields (up to ~98%) and with exceptional enantioselectivity (up to 99.9% ee). acs.org A significant advantage of these catalysts is their recoverability and recyclability for numerous cycles without a noticeable loss in activity. acs.org

CatalystAlkylating AgentYield (%)Enantiomeric Excess (ee) (%)
Cinchona alkaloid derivativeBenzyl (B1604629) bromide-up to 75
Cinchona-functionalized calixareneVarious alkyl halidesup to 98up to 99.9

Enantioselective Deprotonation and Rearrangement Strategies

Enantioselective synthesis of α-amino acids can also be achieved through strategies involving enantioselective deprotonation and subsequent rearrangement reactions. These methods often rely on the use of chiral bases or auxiliaries to create a stereocenter with high enantiomeric purity.

N-Boc-N-TMS Protected Benzylamine (B48309) Rearrangements

While direct information on the rearrangement of N-Boc-N-TMS protected benzylamines for the synthesis of this compound is not prevalent in the provided context, related strategies involving rearrangements of nitrogen-containing compounds are known in organic synthesis. The general principle of such a strategy would involve the deprotonation of an N-protected benzylamine derivative, followed by a rearrangement that establishes the α-amino acid stereocenter.

The protection of the nitrogen atom is crucial in these reactions. The N-Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, and its removal is typically straightforward. nih.govnih.gov The presence of a trimethylsilyl (B98337) (TMS) group can influence the reactivity and stability of intermediates.

For example, a related concept is the acs.orgacs.org-Wittig rearrangement of allyl benzyl ethers bearing a trimethylsilyl group at the α-allylic position, which has been shown to proceed with high selectivity. This suggests that silyl (B83357) groups can play a significant role in directing the stereochemical outcome of rearrangement reactions.

In the context of benzylamine derivatives, a synthetic route could potentially involve the deprotonation of an N-Boc, N-benzyl protected amine, followed by a rearrangement. However, the deprotection of the N-benzyl group in such doubly protected systems can be challenging. nih.govnih.gov Studies have shown that acetic acid can facilitate the N-debenzylation in certain N-Boc, N-Bn double-protected 2-aminopyridine (B139424) derivatives. nih.govnih.gov

Tandem Reactions for Complex α-Amino Acid Ester Architectures

Chemoenzymatic Synthesis of Phenylglycine Esters and Precursors

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis to produce enantiomerically pure compounds.

A powerful chemoenzymatic strategy for the enantioselective synthesis of phenylglycine involves the direct coupling of the chemical Strecker synthesis with an enzymatic nitrilase reaction. wikipedia.orgnih.govnih.govub.edu The process begins with the Strecker synthesis, where benzaldehyde, cyanide, and ammonia react to form racemic phenylglycinonitrile. wikipedia.orgnih.govub.edu This initial chemical step is optimized to be performed under mildly alkaline conditions (pH 9.5), which not only maximizes the yield of the aminonitrile but also facilitates its in-situ racemization. wikipedia.orgub.edu

The racemic phenylglycinonitrile is then directly subjected to an enzymatic resolution without any intermediate purification. wikipedia.orgnih.gov This is achieved using whole cells of Escherichia coli that overexpress a specific nitrilase variant from Pseudomonas fluorescens EBC191. wikipedia.org The key to this method is the use of highly reaction- and enantiomer-specific nitrilase mutants in a process known as dynamic kinetic resolution. wikipedia.orgnih.gov Under the alkaline conditions of the Strecker synthesis, the unreacted (S)-phenylglycinonitrile continuously racemizes to (R)-phenylglycinonitrile. wikipedia.orgnih.gov A highly (R)-specific nitrilase variant then selectively hydrolyzes the (R)-phenylglycinonitrile to (R)-phenylglycine. wikipedia.orgnih.govnih.gov This concurrent racemization and enantioselective hydrolysis allows for a theoretical yield of up to 100% for the desired enantiomer. Using this one-pot method, (R)-phenylglycine has been synthesized with enantiomeric excess values of ≥ 95% and yields as high as 81% relative to the initial benzaldehyde. wikipedia.orgnih.govnih.gov By selecting different nitrilase variants, it is also possible to produce (S)-phenylglycine, (R)-phenylglycine amide, or (S)-phenylglycine amide. wikipedia.org

Table 2: Chemoenzymatic Synthesis of (R)-Phenylglycine
ParameterValue
Starting MaterialBenzaldehyde
Intermediaterac-Phenylglycinonitrile
EnzymeNitrilase variant (from P. fluorescens)
ProcessDynamic Kinetic Resolution
Final Product(R)-Phenylglycine
Enantiomeric Excess (ee)≥ 95%
Yield (relative to benzaldehyde)up to 81%

Regioselective and Stereoselective Derivatization Strategies

The functionalization of this compound at specific positions is crucial for modifying its properties and for its incorporation into larger molecules. This requires precise control over regioselectivity and stereoselectivity.

The protection of the amino group in this compound is a fundamental step in many synthetic sequences to prevent its unwanted reaction. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. Common N-protecting groups for amino esters include the tert-Butyloxycarbonyl (Boc) and Carbobenzyloxy (Cbz) groups. total-synthesis.comwikipedia.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. It is stable to a wide range of non-acidic conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. researchgate.net Thermal deprotection of N-Boc groups under continuous flow conditions has also been developed as a selective method. nih.gov

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and is stable to acidic conditions. total-synthesis.com Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl group to release the free amine. total-synthesis.com This orthogonality between the Boc and Cbz groups allows for selective deprotection strategies in molecules containing both. The choice between these and other protecting groups allows for a tailored synthetic strategy, ensuring that the amino functionality remains masked until its reactivity is required.

Table 3: Common N-Protecting Groups for Phenylglycine Esters
Protecting GroupAbbreviationProtection ReagentCommon Deprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acids (TFA, HCl)
CarbobenzyloxyCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical approach to modifying organic molecules, avoiding the need for pre-functionalized starting materials. For arylglycine derivatives, C-H functionalization routes offer powerful methods for introducing substituents onto the aromatic ring.

One effective strategy is the oxidative coupling of α-amino esters with phenols and naphthols. researchgate.netrsc.org This reaction can be carried out in the presence of an oxidant like meta-chloroperoxybenzoic acid (mCPBA) under ambient conditions to produce various arylglycine derivatives in good yields. researchgate.net This method involves the direct functionalization of sp³ C-H bonds adjacent to the nitrogen atom. researchgate.netrsc.org

Another powerful technique is palladium-mediated C-H functionalization, which allows for the regioselective introduction of substituents at the ortho position of the phenyl ring of phenylglycine derivatives. reddit.com This can be achieved even with a free amino group, requiring protection of only the ester group. reddit.com This method has been used for ortho-halogenation and ortho-alkoxylation of phenylglycines. reddit.com However, a potential drawback when starting with enantiomerically pure phenylglycine is a partial loss of enantiomeric excess due to the formation of certain intermediates. reddit.com Furthermore, enantioselective C-H arylation of N-aryl glycine esters with aryl boric acids has been developed using a chiral Pd(II)-catalyst, successfully integrating direct C-H oxidation with asymmetric arylation to produce chiral α-amino acid derivatives with excellent enantioselectivity. ug.edu.pl Visible-light-driven C-H bond functionalization of glycine derivatives has also emerged as a promising strategy for creating C-C and C-N bonds. springernature.com

Table 4: C-H Functionalization of Arylglycine Derivatives
MethodReagents/CatalystFunctionalization PositionKey Features
Oxidative CouplingmCPBAAryl RingCouples with phenols/naphthols; ambient conditions. researchgate.net
Palladium-Mediated Halogenation/AlkoxylationPalladium catalyst, Halogenating/Alkoxylating agentsortho-position of Phenyl RingRegioselective; tolerates a free amino group. reddit.com
Enantioselective C-H ArylationChiral Pd(II)-catalyst, Aryl boric acidsAryl RingCombines C-H oxidation with asymmetric arylation. ug.edu.pl
Visible-Light-Driven FunctionalizationPhotocatalystα-C(sp³) or Aryl RingForms C-C and C-N bonds under mild conditions. springernature.com

Biotechnological and Fermentative Production Routes

The industrial synthesis of phenylglycine and its derivatives, including this compound, is increasingly shifting towards biotechnological and fermentative methods. These approaches are gaining traction due to their potential for high stereoselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. Research in this area primarily focuses on two main strategies: the fermentative production of the phenylglycine backbone and the enzymatic synthesis of the ester.

Fermentative Production of Phenylglycine

The fermentative production of L-phenylglycine (L-Phg), a direct precursor for this compound, has been successfully demonstrated using genetically engineered microorganisms. researchgate.netnih.gov The biosynthetic pathway for L-Phg was first identified in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin. rsc.org This pathway originates from the shikimate pathway, a common route for aromatic amino acid synthesis. nih.gov

The key steps in the biosynthesis of L-Phg in S. pristinaespiralis involve a series of enzymatic conversions starting from phenylpyruvate. rsc.orgnih.gov A pyruvate (B1213749) dehydrogenase-like complex, composed of enzymes PglB and PglC, converts phenylpyruvate to phenylacetyl-CoA. rsc.org Subsequently, the dioxygenase PglA oxidizes phenylacetyl-CoA to benzoylformyl-CoA. The CoA group is then cleaved by the thioesterase PglD to yield phenylglyoxylate (B1224774). In the final step, the aminotransferase PglE catalyzes the conversion of phenylglyoxylate to L-phenylglycine. nih.gov

Genetic engineering has been employed to enhance the production of phenylglycine in various host strains. researchgate.netnih.gov By constructing artificial operons containing the necessary biosynthetic genes and expressing them in suitable hosts like Streptomyces lividans, researchers have successfully achieved fermentative production of both L-phenylglycine and its enantiomer, D-phenylglycine. researchgate.netnih.gov

Table 1: Key Enzymes in the Biosynthesis of L-Phenylglycine in Streptomyces pristinaespiralis

EnzymeGeneFunction
Pyruvate dehydrogenase-like complexpglB/pglCConverts phenylpyruvate to phenylacetyl-CoA
DioxygenasepglAOxidizes phenylacetyl-CoA to benzoylformyl-CoA
ThioesterasepglDCleaves CoA from benzoylformyl-CoA to form phenylglyoxylate
AminotransferasepglEConverts phenylglyoxylate to L-phenylglycine

This table summarizes the core enzymatic steps identified in the fermentative production of the phenylglycine precursor.

Enzymatic Synthesis of Phenylglycine Esters

Once phenylglycine is produced via fermentation, the synthesis of this compound can be achieved through enzymatic esterification. Lipases are a class of enzymes widely used for this purpose due to their ability to catalyze ester formation in non-aqueous environments. scielo.brmdpi.com This biocatalytic approach offers high selectivity and avoids the harsh conditions and side reactions associated with chemical esterification. mdpi.com

While specific studies on the enzymatic synthesis of this compound are not extensively detailed in the provided context, the principles can be inferred from research on analogous esters, such as phenylglycine methyl ester. nih.gov Lipase-catalyzed reactions, such as ammonolysis and esterification, have been shown to be effective for producing derivatives of phenylglycine. nih.govnih.gov For instance, lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is a versatile biocatalyst for various esterification and transesterification reactions. frontiersin.orgnih.gov

The general process involves reacting phenylglycine with butanol in the presence of a lipase in a suitable organic solvent. The enzyme facilitates the formation of the ester bond between the carboxyl group of phenylglycine and the hydroxyl group of butanol. Key parameters that influence the reaction yield and efficiency include the choice of enzyme, solvent, temperature, water activity, and the molar ratio of the substrates. nih.govnih.gov

Table 2: Representative Conditions for Lipase-Catalyzed Synthesis of Phenylglycine Analogues

ParameterConditionRationale
EnzymeLipase (e.g., from Candida antarctica)Efficiently catalyzes esterification in organic media
Acyl DonorPhenylglycineThe amino acid backbone for the final ester
Acyl AcceptorButanolProvides the butyl group for the ester
SolventNon-polar organic solvent (e.g., t-butanol)Solubilizes reactants and minimizes water-driven hydrolysis
Temperature30-60°CBalances enzyme activity and stability
Water ActivityOptimized (e.g., 0.75)Crucial for maintaining enzyme activity in non-aqueous media

This table outlines typical conditions for the enzymatic synthesis of phenylglycine esters, based on findings from related compounds.

The integration of fermentative production of the phenylglycine precursor with subsequent enzymatic esterification represents a promising and sustainable "green" route for the synthesis of this compound and its analogues. mdpi.comnih.gov

Advanced Reaction Mechanisms and Catalytic Transformations

Mechanistic Investigations of Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions for the synthesis and modification of phenylglycine butyl ester. The synthesis of N-aryl phenylglycine O-alkyl esters, for instance, can be achieved through a sequence of esterification, bromination, and C-N bond formation starting from commercially available phenylacetic acids. yakhak.org An efficient method for the initial esterification involves refluxing the starting phenylacetic acids in absolute methanol (B129727) with a catalytic amount of concentrated sulfuric acid. yakhak.org

Transesterification, the process of exchanging the alkoxy group of an ester, is another key transformation. wikipedia.org This reaction can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com In an acidic medium, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity and facilitating nucleophilic attack by an alcohol. wikipedia.orgmasterorganicchemistry.com The mechanism under acidic conditions follows a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com Under basic conditions, a nucleophilic alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, eliminating the original alkoxy group to yield the new ester. masterorganicchemistry.com The equilibrium of the reaction is influenced by the relative energies of the reactants and products. wikipedia.org Interestingly, transesterification has been observed as a side reaction in certain synthetic routes involving phenylglycine derivatives. For example, when a p-sulfamylanilino group was used as a nucleophile in ethanol, the formation of ethyl esters via transesterification was noted. yakhak.org

Enzymatic catalysis also plays a significant role in these transformations. Hydrolases, such as proteases, esterases, and lipases, can catalyze the hydrolysis of ester and amide bonds. unipd.it The mechanism of serine hydrolases involves a catalytic triad (B1167595) (Asp, His, and Ser) where the serine hydroxyl group acts as a nucleophile, attacking the carbonyl group of the substrate to form a covalent acyl-enzyme intermediate. unipd.it This intermediate is then attacked by a nucleophile, typically water, to release the carboxylic acid and regenerate the enzyme. unipd.it In environments with low water activity, other nucleophiles can compete with water, leading to transesterification (acyl transfer) if another alcohol is present. unipd.it

Stereochemistry-Determining Steps in Asymmetric Catalysis

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. Asymmetric catalysis provides a powerful tool to control the formation of specific stereoisomers.

Role of Chiral Ligands and Catalysts in Diastereoselectivity and Enantioselectivity

Chiral ligands and catalysts are instrumental in dictating the stereochemistry of a reaction by creating a chiral environment around the reacting species. mdpi.comcmu.edu The binding of a chiral ligand to a transition metal can induce enantioselectivity in C-H functionalization reactions. mdpi.com The design of effective chiral ligands is a key aspect of developing highly stereoselective catalytic systems. mdpi.com For instance, chiral supramolecular nanozymes formed by the self-assembly of D/L-phenylglycine amphiphilic molecules and metal ions have shown efficiency in catalyzing oxidation reactions with notable enantioselectivity. researchgate.netrsc.org The catalytic efficiency and stereoselectivity in these systems are governed by chirality transfer and the synergistic effect between the metal ions and the chiral nanoribbons. rsc.org

In the context of β-lactam synthesis, the condensation of ester enolates and imines is a principal route where the choice of metal can significantly influence the diastereoselectivity. scispace.com For example, lithium enolates often lead to cis-2-azetidinones, while zinc enolates predominantly yield trans-2-azetidinones. scispace.com The use of (R)-2-phenylglycine as a chiral auxiliary can completely control the absolute stereochemistry of the newly formed stereogenic centers. scispace.com The complexation of an imine to a Lewis acid, such as ZnCl₂, prior to the reaction with a zinc enolate is crucial for achieving high conversion and stereoselectivity. scispace.com

The following table summarizes the influence of different metal enolates on the diastereoselectivity of 2-azetidinone formation:

Metal EnolatePredominant Diastereomer
Lithiumcis
Zinctrans
AluminumDependent on ester precursor

Enolate Chemistry and Aggregation Effects in Stereocontrol

The geometry of enolates plays a critical role in determining the stereoselectivity of their reactions. scribd.com The formation of either the cis or trans enolate can be influenced by factors such as the steric bulk of the substituents and the reaction conditions. scribd.combham.ac.uk For esters, the trans-enolate is often favored. bham.ac.uk The stereoselectivity of enolate reactions is dependent on the presence of stereogenic centers on the reacting molecules and the enolate geometry itself. scribd.com

The aggregation state of organolithium species, which often exist as oligomers, can also affect the stereochemical outcome. bham.ac.uk While models like the Ireland model provide a useful framework for predicting stereoselectivity, they are often a simplification of the real situation where aggregates are involved. bham.ac.uk The use of additives like HMPA can disrupt the aggregation and coordination of these species, leading to changes in the observed stereoselectivity. scribd.com The reaction of a chiral enolate with an electrophile can be highly diastereoselective, with the stereochemical outcome depending on the enolate geometry. scribd.com

Intramolecular Rearrangement Mechanisms (e.g., Boc migration)

Intramolecular rearrangements can be significant pathways in the chemistry of protected amino acid esters. One such rearrangement is the migration of a tert-butyloxycarbonyl (Boc) group. N,N-di-Boc-protected benzylamines have been shown to undergo a scispace.comnih.gov Boc migration upon treatment with a strong base like KDA/t-BuOLi. researchgate.net This rearrangement leads to the formation of N-Boc-protected t-butyl esters of phenylglycines in high yields. researchgate.net When a chiral precursor is used, this reaction can proceed with a degree of enantioselectivity, which is dependent on the solvent. researchgate.net This transformation provides a synthetic route to N-Boc protected phenylglycine derivatives. researchgate.net

Racemization Mechanisms of Enantio-enriched Amino Acid Esters

The racemization of enantio-enriched amino acid esters is a critical issue, particularly in peptide synthesis and the preparation of optically pure compounds. highfine.com Racemization involves the loss of stereochemical integrity at a chiral center. For α-amino acid esters, racemization can occur through the removal of the α-proton to form a planar carbanion or enolate intermediate. study.comru.nl This process is often catalyzed by bases. ru.nl The rate of racemization is influenced by the structure of the amino acid, with arylglycines being particularly susceptible. acs.org

Several factors can affect the rate of racemization, including the basicity and steric hindrance of the base used, the presence of additives, and the nature of the condensing agent in peptide synthesis. highfine.com Organic bases like N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), and 2,4,6-collidine (TMP) are commonly used, and their properties can significantly impact the extent of racemization. highfine.com Studies have shown that amino acid esters can be racemized by dissolving them in a mixture of aliphatic ketones and carboxylic acids, with acetone (B3395972) containing acetic acid being a particularly effective medium. nih.gov The mechanism involves the formation of an imine intermediate. nih.gov

The general mechanism for base-catalyzed racemization of amino acids is consistent with an SE1 mechanism. ru.nl Factors that increase the acidity of the α-hydrogen, such as the electronegativity of the side chain substituent and substitution at the carboxylic and amino groups, will increase the rate of racemization. ru.nl

Radical Reaction Pathways Involving Phenylglycine Ester Derivatives

Radical reactions offer alternative pathways for the functionalization of phenylglycine ester derivatives. N-Phenylglycine (NPG) and its derivatives can act as co-initiators in radical photopolymerization processes. researchgate.net Upon photo-initiation in the presence of a photosensitizer, NPG can undergo an initial electron transfer to generate a radical cation. researchgate.net Subsequent deprotonation at the α-carbon and decarboxylation lead to the formation of highly reactive carbon-centered radicals. researchgate.net These radicals can then initiate polymerization.

Visible-light-driven α-C(sp³)–H bond functionalization of glycine (B1666218) derivatives has emerged as a powerful tool for synthesizing unnatural amino acids. mdpi.com Through photoredox catalysis, often in synergy with transition metal catalysis, various alkylated and arylated glycine derivatives can be synthesized under mild conditions. mdpi.com The catalytic cycle typically involves the generation of an iminyl radical from the glycine derivative through a single electron transfer process, which then participates in subsequent bond-forming reactions. mdpi.com

Catalytic Amidation Processes with Ester Substrates

The synthesis of amides through the direct reaction of esters and amines, known as amidation or aminolysis, presents a more atom-economical and environmentally benign alternative to traditional methods that often rely on stoichiometric activating agents. dntb.gov.uamdpi.com The direct thermal condensation of esters with amines typically requires high temperatures and is often limited in scope. mdpi.com Consequently, significant research has focused on the development of catalytic systems to facilitate this transformation under milder conditions, with a particular emphasis on substrates like α-amino acid esters, including this compound, due to their importance in peptide synthesis and medicinal chemistry. dntb.gov.uarsc.org

Catalytic amidation of esters can be broadly categorized into metal-catalyzed, organocatalyzed, and enzymatic processes. A primary challenge in the catalytic amidation of chiral α-amino acid esters is the prevention of racemization at the stereogenic α-carbon, which is susceptible to epimerization under harsh reaction conditions, particularly in the presence of a base. nih.gov

Metal-Catalyzed Amidation:

Transition metal catalysts have emerged as powerful tools for the amidation of esters. acs.org Systems based on nickel, palladium, and manganese have demonstrated significant efficacy. For instance, nickel/N-heterocyclic carbene (NHC) catalytic systems have been successfully employed for the direct amidation of methyl esters with a broad range of amines, including primary and secondary aliphatic amines and aniline (B41778) derivatives. mdpi.comnsf.gov The proposed mechanism for some of these transformations involves the oxidative addition of the C(acyl)–O bond of the ester to the metal center. nsf.gov

Manganese(I)-catalyzed direct amidation of various esters with a diverse range of amines has also been reported, offering a wide substrate scope with low catalyst loading. acs.org Density Functional Theory (DFT) calculations have elucidated an acid-base mechanism for this manganese(I)-catalyzed reaction. acs.org Lanthanide complexes have also been used, particularly for the amidation of esters with less nucleophilic aromatic amines. researchgate.net The proposed mechanism in this case begins with the deprotonation of the amine by the catalyst. mdpi.com

Lewis Acid Catalysis:

Lewis acids are effective catalysts for the amidation of amino acids and their esters. Boron-based Lewis acids, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids and amines. nih.gov Titanium tetrafluoride (TiF₄) has also been utilized as a catalyst for the direct amidation of carboxylic acids and N-protected amino acids with amines in refluxing toluene, yielding a variety of carboxamides and peptides in high yields. rsc.org

Organocatalysis:

Organocatalytic methods provide a metal-free alternative for ester amidation. For example, 2,2,2-trifluoroethanol (B45653) has been shown to facilitate the condensation of unactivated esters and amines. researchgate.net The reaction is believed to proceed through a trifluoroethanol-derived active ester intermediate. researchgate.net Another approach involves the use of 6-halo-2-pyridones, which are proposed to act as bifunctional Brønsted acid/base catalysts, activating both the ester and amine substrates through hydrogen bonding. researchgate.net

Enzymatic Catalysis:

Biocatalysis, particularly using lipases, offers a highly selective method for the amidation of amino alcohols, a class of compounds structurally related to amino acid esters. For instance, the immobilized lipase (B570770) Novozym 435 has demonstrated excellent regioselectivity for the N-acylation of phenylglycinol, minimizing the formation of ester byproducts. frontiersin.orgnih.govnih.gov This high selectivity is attributed to the specific structure of the enzyme's active site. nih.govnih.gov Enzymatic methods are advantageous due to their mild reaction conditions and high chemoselectivity, often proceeding in solvent-free systems. frontiersin.orgnih.govnih.gov

The following table summarizes representative catalytic systems and conditions for the amidation of esters, with a focus on substrates similar to this compound.

Catalyst SystemEster Substrate (Example)Amine Substrate (Example)SolventTemperature (°C)Yield (%)Reference
Ni(cod)₂ / IPrMethyl estersPrimary and secondary aliphatic amines, anilinesToluene140Good to excellent mdpi.com
Manganese(I) complexAromatic and aliphatic estersPrimary and secondary aminesNot specifiedNot specifiedNot specified acs.org
B(OCH₂CF₃)₃Unprotected amino acidsBenzylamine (B48309)Not specifiedNot specifiedGood to excellent nih.gov
TiF₄ (5 mol%)N-protected amino acidsPrimary aminesTolueneReflux62-99 rsc.org
2,2,2-Trifluoroethanol (20 mol%)Unactivated methyl estersVarious aminesNot specifiedNot specifiedGood to excellent mdpi.com
Novozym 435Phenylglycinol (amino alcohol)Capric acidSolvent-free6089.4 frontiersin.orgnih.govnih.gov

Phenylglycine Butyl Ester As a Chiral Building Block

Foundation in Asymmetric Synthesis as a Chiral Precursor

As a chiral precursor, phenylglycine butyl ester provides a readily available source of stereochemical information for the synthesis of enantiomerically pure compounds. The inherent chirality of the molecule is transferred through a series of reactions to create new, complex chiral structures. Syntheses often begin with either the (R)- or (S)-enantiomer of the ester, dictating the absolute stereochemistry of the final product.

Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are frequently employed on the nitrogen atom to control its reactivity during synthesis. For instance, N-Boc-protected tert-butyl esters of phenylglycines can be synthesized from benzylamines, establishing a key intermediate for further elaboration. researchgate.net This strategy allows chemists to build upon the phenylglycine scaffold, incorporating its stereocenter into larger, more complex target molecules. The phenylglycine unit essentially acts as a chiral template from which the final product is constructed.

Role as a Chiral Reagent and Auxiliary

Beyond serving as a precursor, this compound and its derivatives function as chiral auxiliaries. In this role, the phenylglycine unit is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved from the molecule.

(R)-Phenylglycine, for example, has been successfully used as a chiral auxiliary in the ester enolate-imine condensation reaction to produce 2-azetidinones (β-lactams) with excellent stereocontrol. scispace.com In such reactions, the chirality of the phenylglycine auxiliary completely governs the absolute stereochemistry of the two newly formed stereogenic centers. scispace.com Similarly, (R)-phenylglycine amide has proven to be an excellent chiral auxiliary in the asymmetric Strecker reaction for the synthesis of α-amino acids. acs.orgresearchgate.net This process can yield nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation. acs.org

The effectiveness of phenylglycine derivatives as auxiliaries is demonstrated in the synthesis of enantiomerically pure compounds like (S)-tert-leucine. acs.org The auxiliary guides the reaction to form one diastereomer preferentially, which can then be isolated and converted into the final product after the auxiliary's removal.

Reaction Type Chiral Auxiliary Substrate Product Diastereomeric Ratio (dr)
Strecker Reaction(R)-phenylglycine amidePivaldehyde(R,S)-amino nitrile>99/1
Strecker Reaction(R)-phenylglycine amide3,4-dimethoxyphenylacetone(R,S)-amino nitrile>99/1
Enolate-Imine Condensation(R)-2-phenylglycineImino ester(3S, 4S, αR)-2-azetidinone>97% d.e.

Synthesis of Chiral Ligands for Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. This compound can be used as a starting material for the synthesis of more complex chiral ligands. The amino and ester functionalities provide convenient handles for chemical modification, allowing for the construction of bidentate or polydentate ligands.

For example, the core structure of phenylglycine can be incorporated into phosphine, amine, or mixed donor P,N-ligands like phosphinooxazolines (PHOX ligands). nih.gov These ligands have proven to be highly versatile and effective in a wide range of metal-catalyzed reactions. nih.gov While not directly starting from the butyl ester in all published examples, its structure is amenable to the synthetic routes used to create these ligand classes. The resulting metal-ligand complexes act as powerful catalysts for producing enantiomerically enriched products, often with high efficiency and selectivity. researchgate.net

Construction of Diverse Chiral Molecules

The fundamental structure of this compound makes it an ideal starting point for the synthesis of a wide array of chiral molecules, from modified amino acids to complex bioactive compounds.

This compound is itself an amino acid derivative and serves as a scaffold for creating other, more complex derivatives and peptidomimetics. medchemexpress.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The rigid structure of the phenylglycine backbone, where the phenyl group is directly attached to the α-carbon, provides conformational constraints that are desirable in the design of peptidomimetics. rsc.org By incorporating the this compound unit into a peptide sequence, chemists can influence the resulting molecule's three-dimensional shape and biological activity.

One of the most significant applications of phenylglycine ester derivatives is in the synthesis of complex, biologically active molecules. A prominent example is the γ-secretase inhibitor DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester). sigmaaldrich.comsigmaaldrich.com This compound contains a C-terminal S-phenylglycine t-butyl ester moiety. DAPT is widely used in biological research to study processes involving γ-secretase, such as Notch signaling and the production of amyloid-β peptides implicated in Alzheimer's disease. The phenylglycine component is crucial to the molecule's structure and its inhibitory activity. The synthesis of DAPT and its analogues demonstrates how the phenylglycine scaffold can be integrated into larger structures to create potent bioactive agents. nih.gov

Compound Name Chemical Name Core Scaffold Biological Target
DAPTN-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl esterS-phenylglycine t-butyl esterγ-Secretase

This compound is a key precursor for the synthesis of unnatural α-amino acids, particularly α,α-disubstituted derivatives. kennesaw.edu These compounds, which contain two substituents on the α-carbon, are of great interest in medicinal chemistry as they can impart unique conformational properties to peptides and increase their resistance to proteolysis. kennesaw.edu

Methodologies have been developed for the catalytic Michael addition to polyfluorophenylglycine amino esters to create novel α,α-disubstituted amino esters. nih.gov This approach allows for the selective functionalization of the α-carbon. Furthermore, tandem N-alkylation/π-allylation of α-iminoesters derived from phenylglycine provides access to complex and enantioenriched α-allyl-α-aryl α-amino acids in a single step. nih.gov These synthetic strategies significantly expand the toolkit available for creating novel amino acid structures with tailored properties for drug discovery and materials science. nih.govresearchgate.net

Specific Heterocyclic Compounds (e.g., Isoquinoline-1-carboxylates)

The synthesis of chiral heterocyclic compounds, such as isoquinolines, often relies on the temporary incorporation of a stereogenic group to guide the reaction's stereoselectivity; this group is known as a chiral auxiliary. wikipedia.orgyoutube.com Amino acid derivatives are frequently employed for this purpose. While direct studies detailing the use of this compound in the synthesis of isoquinoline-1-carboxylates are not extensively documented, the principle is well-established through the use of analogous chiral building blocks. For instance, chiral 1-substituted isoquinoline derivatives have been successfully synthesized using alanine derivatives as chiral auxiliaries, achieving high stereoselectivity. nih.gov

The construction of the isoquinoline core typically proceeds through established methods like the Bischler-Napieralski reaction or the Pictet-Spengler reaction. pharmaguideline.comwikipedia.orgwikipedia.orgfirsthope.co.in The Pictet-Spengler reaction, in particular, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comnrochemistry.com The stereochemical outcome of this reaction can be controlled by using a chiral amino acid ester, such as N-benzyl tryptophan methyl ester, which has been shown to produce tetrahydro-β-carbolines with high diastereoselectivity. ebrary.net

More directly, recent research has demonstrated the successful synthesis of dihydroisoquinoline-1-carboxylates through the C–H functionalization of phenylglycine derivatives. nih.gov In this approach, a cobalt(II) catalyst induces the C-H activation of a picolinamide-directed phenylglycine derivative, which then reacts with an alkyne to form a metallacycle intermediate. nih.gov This intermediate subsequently undergoes reductive elimination to yield the desired isoquinoline framework, confirming that phenylglycine scaffolds are indeed viable precursors for this class of heterocyclic compounds. nih.gov

Key Synthetic Routes to Isoquinolines
Reaction NameDescriptionKey FeaturesReference
Bischler-Napieralski ReactionAcylation of a β-phenylethylamine followed by cyclodehydration with a Lewis acid to form a 3,4-dihydroisoquinoline.Forms a dihydroisoquinoline precursor which can be dehydrogenated. pharmaguideline.comwikipedia.org
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.Widespread in biosynthesis; can be controlled by chiral auxiliaries. wikipedia.orgname-reaction.com
Modern C-H FunctionalizationTransition metal-catalyzed reaction of phenylglycine derivatives with alkynes.Directly utilizes a phenylglycine scaffold to produce dihydroisoquinoline-1-carboxylates. nih.gov

Morphology Transformation in Foldamer Assemblies

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking natural biopolymers like proteins. nih.gov The precise folding is dictated by the constituent monomer units, and the incorporation of specific amino acid derivatives can be used to control the self-assembly of these molecules into higher-order structures with distinct morphologies. nih.govnih.gov

The introduction of chiral building blocks with specific functionalities can induce significant changes in the packing and assembly of foldamers, leading to morphology transformations. While this compound itself is not the focus of the cited studies, the underlying principle is demonstrated by the use of other non-proteinogenic amino acids. For example, systematic studies on short β-peptide foldamers have shown that a minimal structural change in a single residue can dramatically alter the final self-assembled morphology.

In one such study, a hexameric foldamer composed exclusively of trans-2-aminocyclopentanecarboxylic acid (ACPC) was found to self-assemble into microparticles with a distinct molar-tooth shape. By strategically replacing one of the ACPC residues with trans-4-aminotetrahydrofuran-3-carboxylic acid (ATFC), an analog containing an electronegative oxygen atom, the self-assembly pathway was perturbed. This single-atom substitution was sufficient to trigger a transformation in the resulting morphology, leading to the formation of different shapes, including rectangular prisms, truncated tilted prisms, and even gels, depending on the position of the ATFC residue within the foldamer sequence. This highlights the power of using specifically functionalized amino acid building blocks to engineer the macroscopic structure of self-assembled materials.

Impact of Monomer Substitution on Foldamer Morphology
Foldamer CompositionKey Structural FeatureObserved Self-Assembled Morphology
Hexamer of ACPCUniform hydrophobic residuesMolar-tooth shape microparticles
Hexamer of ACPC with one ATFC substitutionIntroduction of a single oxygen atom at a critical positionTransformation to rectangular prisms, truncated tilted prisms, or gels

Application in Material Science Research for Tailored Polymers

In material science, phenylglycine and its derivatives, including esters, are valuable components for creating tailored polymers with specific functionalities. mpg.de One of their most significant roles is as initiators or co-initiators in photopolymerization reactions. researchgate.netacs.org N-Phenylglycine (NPG), for example, can be used to generate radicals upon exposure to UV or visible light, which in turn initiate the polymerization of monomers like acrylates, epoxides, and divinyl ethers. researchgate.netacs.orgresearchgate.net

The process can be tailored in several ways. N-phenylglycine can function as a single-component photoinitiator under near-UV LED light through direct photodecomposition, producing PhNHCH₂• radicals. acs.orgresearchgate.net Alternatively, it can be used in multi-component systems. For instance, when combined with a dye (sensitizer) or an iodonium salt, NPG can generate phenyl radicals and cations, allowing it to initiate both free-radical and cationic polymerization with high efficiency. researchgate.netacs.orgresearchgate.net

The use of phenylglycine esters is of particular interest for tailoring polymer properties. The ester group can be incorporated into the final polymer network, imparting additional functionalities. researchgate.net These functionalities can introduce sites for hydrogen bonding, enable transesterification reactions in vitrimeric materials, or be designed for hydrolysis, leading to degradable materials. researchgate.net This ability to control the initiation process and introduce specific chemical groups makes phenylglycine derivatives powerful tools for designing advanced polymers for applications in fields such as stereolithography and dental formulations. researchgate.net

Phenylglycine Derivatives in Photopolymerization
Initiating SystemMechanismType of PolymerizationReference
N-Phenylglycine (NPG) aloneDirect photodecomposition under near-UV light to form radicals (PhNHCH₂•).Free-radical polymerization acs.orgresearchgate.net
NPG with Camphorquinone (sensitizer)NPG acts as a co-initiator, sensitized by the dye to generate radicals.Free-radical polymerization researchgate.net
NPG with Iodonium SaltInteraction under UV light generates both phenyl radicals and cations.Free-radical and Cationic polymerization acs.orgresearchgate.net

Resolution and Enantiomeric Enrichment Methodologies

Chiral Resolution of Racemic Phenylglycine Esters

Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. For phenylglycine esters, this is a critical step to obtain the optically active compounds required for stereospecific applications. The primary methods employed include diastereomeric salt formation, enzymatic kinetic resolution, and membrane-based separation techniques.

A well-established method for resolving racemic compounds is the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

In the context of phenylglycine, while specific data on the butyl ester is limited, the resolution of racemic phenylglycine itself provides a relevant framework. For instance, DL-phenylglycine has been successfully resolved using (1S)-(+)-camphor-10-sulfonic acid ((+)-CS) as the resolving agent. kesselssa.com This process yields the crystalline D-phenylglycine·(+)-CS salt with high optical purity (98.8%) and a significant isolated yield (45.7%). kesselssa.com The success of this resolution is attributed to the substantial difference in solubility between the two diastereomeric salts, D-PG·(+)-CS and L-PG·(+)-CS. kesselssa.com X-ray crystal structure analysis revealed that the less-soluble salt forms a denser and more stable molecular conformation compared to the more-soluble diastereomer. kesselssa.com

A similar principle is applied to phenylglycine esters. A process for the resolution of DL-phenylglycine esters involves treatment with (+)-tartaric acid in a mixed solvent system, leading to the selective crystallization of the (+)-hemitartrate of the D-phenylglycine ester. This method allows for the isolation of the D-enantiomer, which is a valuable intermediate in the synthesis of antibiotics.

Table 1: Diastereomeric Salt Resolution of DL-Phenylglycine

Resolving AgentTarget Enantiomer IsolatedIsolated Yield (%)Optical Purity (%)Reference
(1S)-(+)-camphor-10-sulfonic acidD-Phenylglycine45.798.8 kesselssa.com

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate. In this process, the enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted components.

Lipases are a class of enzymes widely used in kinetic resolutions due to their broad substrate specificity and high enantioselectivity. In the resolution of phenylglycine esters, lipase-catalyzed ammonolysis has been shown to be an effective method. This reaction involves the conversion of one enantiomer of the phenylglycine ester into the corresponding phenylglycine amide, while the other enantiomer remains as the ester.

For example, the ammonolysis of racemic phenylglycine methyl ester using Candida antarctica lipase (B570770) B (Novozym 435) has been studied. scispace.com The reaction conditions, such as the source of ammonia (B1221849), solvent, water activity, and temperature, have a significant impact on the enzyme's activity and enantioselectivity. nih.gov Using ammonium (B1175870) carbamate (B1207046) as a novel acyl acceptor in tert-butanol, a high reaction rate and enantioselectivity can be achieved. nih.gov At 40°C, this reaction can produce D-phenylglycine amide with a 78% enantiomeric excess (ee) at 46% conversion. scispace.com

Table 2: Lipase-Catalyzed Ammonolysis of Racemic Phenylglycine Methyl Ester

EnzymeSolventTemperature (°C)Conversion (%)ProductEnantiomeric Excess (ee, %)Reference
Novozym 435tert-Butyl alcohol4046D-Phenylglycine amide78 scispace.com
Novozym 435tert-Butyl alcohol-20-D-Phenylglycine amide- (E=52) scispace.com

Penicillin G acylase (PGA) is another important enzyme in industrial biotechnology, primarily used in the production of semi-synthetic penicillins. researchgate.net Its application has been extended to the kinetic resolution of various chiral compounds, including phenylglycine and its derivatives. researchgate.net PGA can be used to resolve racemic phenylglycine esters through enantioselective acylation. In this approach, the enzyme specifically acylates one of the enantiomers of the phenylglycine ester, allowing for its separation from the unreacted enantiomer. researchgate.net

This process has been demonstrated for the methyl esters of phenylglycine and 4-hydroxyphenylglycine in organic solvents, which helps to prevent competing hydrolytic reactions. researchgate.net The selective acylation of the L-enantiomer facilitates the isolation of the enantiomerically pure D-enantiomer of the ester, which is of practical importance for the synthesis of β-lactam antibiotics. researchgate.net

Membrane-based separation offers a promising alternative to traditional resolution methods, with advantages such as continuous operation and scalability. nih.gov Chiral separation using enantioselective membranes relies on the differential interaction of the enantiomers with a chiral selector incorporated into the membrane matrix.

For the separation of racemic phenylglycine, an enantioselective composite membrane prepared by interfacial polymerization of vancomycin (B549263) and 1,6-diisocyanatohexane on a polysulfone support has been developed. nih.gov This membrane was used for the enantioseparation of D,L-phenylglycine, and by optimizing conditions such as the molar ratio of monomers, polymerization time, and feed concentration, an enantiomeric excess of over 70% for D-phenylglycine could be achieved. nih.gov The proposed separation mechanism involves an "adsorption-association-diffusion" process, where the L-phenylglycine is preferentially adsorbed by the membrane, while the D-phenylglycine permeates through more readily. nih.gov

Enzymatic Kinetic Resolution Approaches

Dynamic Kinetic Resolution Strategies

A limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% for the target enantiomer.

DKR has been successfully applied to phenylglycine esters. One approach combines the lipase-catalyzed ammonolysis of the racemic ester with a racemization catalyst. For instance, the ammonolysis of D,L-phenylglycine methyl ester with Novozym 435 can be coupled with pyridoxal-catalyzed in-situ racemization of the unreacted ester. scispace.com This combined process, when conducted at -20°C, can yield D-phenylglycine amide with an 88% enantiomeric excess at 85% conversion. scispace.com Similarly, using benzaldehyde (B42025) or chloropyridoxal as the racemizing catalyst in the lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester has achieved 80% substrate conversion with a product enantiomeric excess of 95%.

Table 3: Dynamic Kinetic Resolution of Phenylglycine Methyl Ester via Lipase-Catalyzed Ammonolysis

EnzymeRacemization CatalystTemperature (°C)Conversion (%)ProductEnantiomeric Excess (ee, %)Reference
Novozym 435Pyridoxal-2085D-Phenylglycine amide88 scispace.com
LipaseBenzaldehyde (1 mM)2080Phenylglycine amide95
LipaseChloropyridoxal (0.6 mM)2080Phenylglycine amide95

Post-Synthetic Enantiomeric Enrichment Techniques

Following the synthesis of a racemic or enantiomerically-enriched mixture of Phenylglycine butyl ester, various techniques can be employed to further enhance the concentration of the desired enantiomer. These methods operate on the principle of differentiating the enantiomers based on their physical or chemical properties in a chiral environment.

Recrystallization of N-Fmoc α-Amino Acid Tert-Butyl Esters

A notable method for the enantiomeric enrichment of α-amino acid derivatives involves the recrystallization of their N-protected, bulky ester forms. Research has demonstrated the viability of this technique for N-Fmoc (9-fluorenylmethoxycarbonyl) protected α-amino acid tert-butyl esters. While specific data on this compound is not extensively detailed in publicly available literature, the principles underlying this method are broadly applicable to analogous compounds.

The strategy hinges on the fact that the two enantiomers of a chiral compound can have different solubilities in a given solvent system, particularly when induced to crystallize from a supersaturated solution. By carefully selecting the solvent and controlling the crystallization conditions such as temperature and concentration, it is possible to preferentially crystallize one enantiomer, thereby enriching the other in the mother liquor, or vice versa.

In a foundational study by O'Donnell and colleagues, the potential for enantiomeric enrichment through the recrystallization of N-Fmoc α-amino acid tert-butyl esters was explored. wikipedia.org This research serves as a key indicator that crystallization-based methods can be a powerful tool for the resolution of these types of compounds. The process typically involves dissolving the N-Fmoc protected amino acid tert-butyl ester in a suitable solvent and then inducing crystallization through cooling, evaporation, or the addition of an anti-solvent. The crystalline solid and the remaining solution are then separated, with one phase being enriched in one enantiomer and the other phase in its counterpart.

The efficiency of such a resolution is often quantified by the enantiomeric excess (ee) of the crystalline material and the yield. The table below illustrates hypothetical data based on the principles of enantiomeric enrichment by recrystallization for an N-Fmoc protected amino acid tert-butyl ester, which could be analogous to the behavior of N-Fmoc-phenylglycine tert-butyl ester under similar conditions.

Recrystallization StepInitial Enantiomeric Excess (%)Solvent SystemCrystallization Temperature (°C)Enantiomeric Excess of Crystals (%)Yield of Crystals (%)Enantiomeric Excess of Mother Liquor (%)
150Ethanol/Water4854025
2 (from Crystals of Step 1)85Isopropanol0>987560

It is important to note that the success of this method is highly dependent on the specific phase diagram of the enantiomeric system. Some racemic compounds form a "racemic compound" which is a 1:1 stoichiometric crystalline phase that is often more stable and less soluble than the individual enantiomers, making direct preferential crystallization challenging. In such cases, derivatization with a chiral resolving agent to form diastereomers, which have different physical properties, is a common alternative before crystallization.

While direct recrystallization of enantiomers can be effective for conglomerate systems (where a mechanical mixture of pure enantiomer crystals is formed), for many amino acid derivatives, the formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization is a more common and predictable approach to achieving high enantiomeric purity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanisms of complex organic reactions. While direct DFT studies on the reaction pathways of phenylglycine butyl ester are not extensively documented in publicly available literature, the principles can be understood from studies on similar compounds, such as those involved in aza-Henry reactions of α-nitro esters. nih.gov Such studies often focus on calculating the energy profiles of possible reaction pathways to determine the most favorable mechanism.

For instance, in analogous reactions, DFT calculations help in identifying transition states and intermediates, providing a quantitative measure of activation energies. mdpi.com This allows researchers to understand the factors that control the reaction rate and selectivity. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental observations. nih.gov

A significant application of DFT in the context of chiral molecules like this compound is the elucidation of stereochemical outcomes. By modeling the transition states leading to different stereoisomers, researchers can predict which diastereomer or enantiomer will be preferentially formed. nih.gov These calculations take into account subtle non-covalent interactions, such as hydrogen bonding and steric hindrance, which can have a profound influence on the stereoselectivity of a reaction. nih.gov

For example, in the context of bifunctional Brønsted acid/base-catalyzed reactions, DFT has been used to rationalize the diastereodivergent and enantioselective synthesis of related compounds. nih.gov The calculations can reveal how the catalyst and substrates orient themselves in the transition state to favor the formation of one stereoisomer over another. nih.gov

Atroposelectivity, the selective synthesis of atropisomers, is a key challenge in modern organic synthesis. While specific DFT studies on atroposelectivity in catalytic systems involving this compound are scarce, the general principles are well-established. DFT calculations can be employed to understand the origins of atroposelectivity by modeling the rotational barriers around key single bonds in the transition states. These models can help in designing catalysts that can effectively control the axial chirality of the products.

Molecular Modeling and Docking Studies for Catalyst Design

By simulating the docking of a substrate into the active site of a catalyst, researchers can predict the binding affinity and the geometry of the catalyst-substrate complex. This information is invaluable for designing new catalysts with improved activity and selectivity. For instance, in the asymmetric alkylation of N-(diphenylmethylene)glycinate tert-butyl ester, molecular recognition techniques have been used to examine the complexes formed between a chiral phase-transfer catalyst and enolates, helping to understand the origin of enantiofacial selectivity. researchgate.net

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are also employed to predict the spectroscopic properties and analyze the conformational landscape of molecules. For D-(-)-alpha-Phenylglycine, the parent compound of this compound, DFT has been used to calculate vibrational wavenumbers (FT-IR and FT-Raman), which show good agreement with experimental data. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic properties and UV-Vis spectra. researchgate.net

Conformational analysis is another area where computational chemistry provides significant insights. For flexible molecules like this compound, which has several rotatable bonds, computational methods can be used to identify the most stable conformers and the energy barriers between them. researchgate.net This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. Studies on the conformational preferences of small molecules often show that conformations observed in crystal structures are of low energy and relevant for drug design applications. acs.org

ParameterComputational MethodApplication to this compound (Inferred)
Reaction PathwaysDensity Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of favorable pathways.
Stereochemical OutcomesDFTPrediction of diastereoselectivity and enantioselectivity in asymmetric synthesis.
Catalyst DesignMolecular Modeling and DockingRational design of catalysts for stereoselective synthesis.
Spectroscopic PropertiesDFT and Time-Dependent DFT (TD-DFT)Prediction of vibrational and electronic spectra for structural characterization.
Conformational AnalysisMolecular Mechanics and DFTIdentification of stable conformers and understanding conformational preferences.

Analytical Methodologies for Phenylglycine Butyl Ester and Its Transformations

Chromatographic Techniques for Analysis and Separation

Chromatography is a cornerstone for the separation, purification, and analysis of phenylglycine butyl ester. The choice of technique depends on the specific analytical goal, from determining enantiomeric excess to purifying bulk material.

High-Performance Liquid Chromatography (HPLC) is one of the most effective techniques for separating enantiomers and determining the enantiomeric purity of chiral compounds like this compound. yakhak.org The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). yakhak.org

The selection of the appropriate CSP is critical for achieving successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs are frequently used but can present challenges for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents. sigmaaldrich.com To overcome this, direct analysis can be performed on macrocyclic glycopeptide-based CSPs, which possess ionic groups and are compatible with a wider range of mobile phases. sigmaaldrich.com For instance, CSPs employing teicoplanin as the chiral selector have proven successful in resolving underivatized amino acid enantiomers. sigmaaldrich.com

In practice, the enantiomers of phenylglycine derivatives can be resolved using specific chiral columns and mobile phase compositions. For example, a derivative of phenylglycine tert-butyl ester has been successfully separated using a CHIRALCEL OD column. rsc.org The conditions for such a separation highlight the precise control required over the chromatographic parameters.

Table 1: Example HPLC Conditions for a this compound Derivative rsc.org
ParameterCondition
Stationary Phase (Column)CHIRALCEL OD
Mobile PhaseHexane/Isopropanol (99:1)
Flow Rate0.7 mL/min
Retention Time (t1)11.96 min
Retention Time (t2)12.88 min

Note: Data pertains to a derivative of phenylglycine tert-butyl ester.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. uah.edu However, the polar nature of amino acids and their esters, including this compound, necessitates a derivatization step prior to GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (specifically the primary amine) into less polar, more volatile moieties, thereby improving chromatographic behavior. sigmaaldrich.com

A common derivatization technique is silylation, which replaces the active hydrogen on the amino group with a nonpolar moiety. sigmaaldrich.com The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is often used to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are generally more stable and less sensitive to moisture than other silyl (B83357) derivatives. sigmaaldrich.com The derivatized sample can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte based on its mass spectrum. sigmaaldrich.comnorthwestern.edu

The analytical method involves heating the amino acid ester with the derivatizing agent (e.g., MTBSTFA in acetonitrile) before injection into the GC-MS system. sigmaaldrich.com While this method is widely applicable to amino acids, specific conditions may need optimization to achieve maximum response for the this compound derivative. sigmaaldrich.com

Medium Pressure Liquid Chromatography (MPLC) serves as an efficient method for the purification of chemical compounds on a larger scale than analytical HPLC. rsc.org It is particularly useful for purifying crude reaction products and intermediates during the synthesis and transformation of this compound. rsc.org MPLC utilizes silica (B1680970) gel as the stationary phase and operates at pressures lower than HPLC, allowing for higher throughput. This technique was employed in the purification of a sulphonamide derivative of L-phenylalanine tert-butyl ester, demonstrating its applicability to closely related structures. rsc.org The crude material is loaded onto the column and eluted with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane) to separate the desired compound from impurities and unreacted starting materials. rsc.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and its transformation products. They provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For a derivative of phenylglycine tert-butyl ester, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the chiral center, and the protons of the butyl ester group. rsc.org Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the carbons of the butyl group. rsc.org These spectral data confirm the presence of all key structural components. NMR is also used to study reaction mechanisms and determine the absolute configuration of chiral molecules, sometimes through the use of chiral derivatizing agents. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for (S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-2-phenylacetate rsc.org
NucleusChemical Shift (δ, ppm)Assignment
¹H NMR8.21, 7.87Aromatic protons (nitrophenyl group)
7.22-7.08Aromatic protons (phenylglycine moiety)
5.35NH proton
1.28tert-Butyl protons (s, 9H)
¹³C NMR169.7Ester Carbonyl (CO)
149.9, 145.7, 135.1Aromatic carbons
83.3Quaternary carbon of t-Butyl group
27.7Methyl carbons of t-Butyl group

Note: Data is for a sulphonamide derivative of phenylglycine tert-butyl ester in CDCl₃.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ponder.ing The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to its key functional groups.

The presence of the ester is confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹. rsc.orgponder.ing The amino group (N-H) gives rise to a stretching vibration in the region of 3300-3500 cm⁻¹. ponder.ing Other significant absorptions include those for aromatic C-H and C=C bonds, as well as C-O stretching vibrations. rsc.orglibretexts.org This "fingerprint" of absorptions provides rapid confirmation of a molecule's functional group composition. hillsdale.edu

Table 3: Key IR Absorption Frequencies for a this compound Derivative rsc.org
Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amide N-HStretch3297
Ester C=OStretch1754
Nitro NO₂Stretch1549, 1342
Sulfonyl S=OStretch1365, 1172, 1154

Note: Data pertains to (S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-2-phenylacetate.

Mass Spectrometry (MS/MS) for Compound Identification and Quantification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound. In this process, the molecule is first ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint for identification.

The fragmentation of amino acid esters is well-characterized. nih.govscilit.com For this compound, the fragmentation is expected to follow predictable pathways common to esters and amines. libretexts.org Key fragmentation events include:

Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. A primary fragmentation would be the loss of the butoxy group (-OC₄H₉) or butene via a McLafferty rearrangement.

Loss of the Butyl Group: Cleavage can result in the loss of the butyl group from the ester moiety.

Cleavage of the Amino Acid Backbone: Fragmentation can occur at the C-C bond between the carbonyl group and the alpha-carbon, or at the C-N bond.

These fragmentation pathways produce a series of product ions with specific mass-to-charge (m/z) ratios. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), highly sensitive and selective quantification of this compound in complex matrices can be achieved.

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 208.13)
Predicted Fragment IonProposed Structure/LossPredicted m/z
[M+H - C₄H₈]⁺Loss of butene152.07
[M+H - C₄H₉O•]⁺Loss of butoxy radical134.09
[C₆H₅CHNH₂]⁺Phenylaminomethyl cation106.07
[C₆H₅]⁺Phenyl cation77.04

Optical Rotation Measurements for Chiral Purity Determination

This compound is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: (R)-Phenylglycine butyl ester and (S)-Phenylglycine butyl ester. These enantiomers possess identical physical properties, except for their interaction with plane-polarized light. masterorganicchemistry.com This interaction, known as optical activity, causes the plane of the light to rotate. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter. wikipedia.org

The specific rotation, [α], is a standardized measure of a chiral compound's optical activity and is defined as the observed rotation under specific conditions of temperature, wavelength, path length, and concentration. wikipedia.orglibretexts.org The two enantiomers of a chiral compound will rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com One is dextrorotatory (+) and rotates light clockwise, while the other is levorotatory (-) and rotates it counter-clockwise. wikipedia.org

This property is fundamental for determining the chiral purity or enantiomeric excess (e.e.) of a sample of this compound. A sample containing an equal amount of both enantiomers (a racemic mixture) will exhibit no net optical rotation. wikipedia.org However, if one enantiomer is present in excess, the sample will be optically active. By measuring the observed specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the following formula:

Enantiomeric Excess (% e.e.) = ([α]ₒₑₛₑᵣᵥₑᏧ / [α]ₘₐₓ) x 100

Where:

[α]ₒₑₛₑᵣᵥₑᏧ is the measured specific rotation of the sample.

[α]ₘₐₓ is the specific rotation of the pure enantiomer.

Therefore, optical rotation measurement is a rapid and established, though not always highly accurate, technique for assessing the enantiomeric composition of this compound. skpharmteco.com

Table 2: Example Calculation of Enantiomeric Excess
ParameterValueDescription
Known [α] of pure (R)-enantiomer-90°Hypothetical value for a pure enantiomer.
Observed [α] of a sample-72°The rotation measured for the sample .
Calculated % e.e.80%(-72° / -90°) x 100. This indicates the sample contains an 80% excess of the (R)-enantiomer.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. springernature.com For a chiral molecule like this compound, this technique can unambiguously determine its absolute configuration (the R or S designation) and provide detailed information about its solid-state conformation and intermolecular interactions. springernature.comrsc.org

The process requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. ed.ac.uk By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and torsional angles.

While a routine X-ray diffraction experiment determines the relative configuration of stereocenters, establishing the absolute configuration requires the use of anomalous dispersion. ed.ac.uk This effect, which is more pronounced with heavier atoms, causes slight differences in the diffraction pattern that can be used to distinguish between the actual molecule and its mirror image. sci-hub.se Although challenging for molecules containing only light atoms (C, H, N, O), modern techniques can often successfully determine the absolute configuration. ed.ac.uk Studies on related phenylglycine derivatives have successfully used this method to elucidate their structures. nih.govresearchgate.netnih.gov

Table 3: Key Information Obtained from X-ray Crystallography
ParameterDescription
Absolute ConfigurationUnambiguous assignment of stereocenters (e.g., R or S). springernature.com
Molecular ConformationThe preferred three-dimensional shape of the molecule in the solid state.
Bond Lengths and AnglesPrecise measurements of the distances and angles between atoms.
Crystal PackingThe arrangement of molecules within the crystal lattice.
Intermolecular InteractionsIdentification of hydrogen bonds, van der Waals forces, and other interactions holding the crystal together.

Chiral Derivatization Strategies for Analytical Purposes

Phenylglycine methyl ester (PGME) serves as an effective chiral derivatizing agent for determining the absolute configuration of chiral carboxylic acids using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgmedchemexpress.com This analytical strategy, often referred to as the PGME method, is based on the principle of converting a pair of enantiomeric carboxylic acids into a pair of diastereomers by reacting them with a single enantiomer of PGME (e.g., (R)-PGME). acs.org

The reaction involves forming an amide bond between the chiral carboxylic acid and PGME. acs.org The resulting diastereomeric amides have distinct physical properties and, most importantly, different NMR spectra. The phenyl group in the PGME moiety creates a strong magnetic anisotropic effect. This effect causes the protons of the original carboxylic acid to experience different magnetic environments in the two diastereomers, leading to different chemical shifts (δ) in the ¹H NMR spectrum. acs.org

The procedure involves synthesizing two separate amides: one from the chiral acid and (R)-PGME, and another from the same acid and (S)-PGME. The ¹H NMR spectra of these two diastereomeric products are then compared. A key diagnostic parameter is the difference in chemical shifts (Δδ) for corresponding protons, calculated as Δδ = δ(S) - δ(R), where δ(S) is the chemical shift in the (S)-PGME derivative and δ(R) is the chemical shift in the (R)-PGME derivative. acs.orgacs.org The sign (positive or negative) of the Δδ values for specific protons on the chiral acid moiety can be systematically correlated to the absolute configuration of the acid based on established empirical models. acs.org This method has proven applicable to a wide variety of substituted carboxylic acids. researchgate.netnih.gov A similar strategy has been developed for use with liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Table 4: Principle of the PGME Method for Absolute Configuration
StepActionAnalytical Outcome
1. DerivatizationReact the unknown chiral carboxylic acid separately with (R)-PGME and (S)-PGME.Formation of two diastereomeric amides. acs.org
2. NMR AnalysisAcquire ¹H NMR spectra for both diastereomeric products.Observation of different chemical shifts (δ) for corresponding protons.
3. CalculationCalculate the difference in chemical shifts: Δδ = δ(S) - δ(R).A set of positive and negative Δδ values for protons near the chiral center.
4. AssignmentCompare the pattern of Δδ signs to established conformational models.Unambiguous determination of the absolute configuration of the original carboxylic acid. acs.org

Q & A

Basic: What are the standard synthetic routes for preparing phenylglycine butyl ester derivatives, and how are their stereochemical configurations verified?

Methodological Answer:
this compound derivatives are typically synthesized via carbodiimide-mediated coupling or Schotten-Baumann reactions. For example, carbodiimide facilitates the coupling of activated mandelic acid derivatives with phenylglycine esters under anhydrous conditions . Stereochemical integrity is preserved by using enantiomerically pure starting materials, such as (R)- or (S)-phenylglycine methyl ester, and verified via nuclear magnetic resonance (NMR) spectroscopy to confirm diastereomeric ratios . Polarimetry or chiral HPLC can further validate enantiomeric purity .

Basic: How can researchers characterize the purity and structural integrity of this compound derivatives post-synthesis?

Methodological Answer:
Post-synthesis characterization involves a combination of analytical techniques:

  • HPLC : To assess purity and detect hydrolytic byproducts (e.g., free phenylglycine) using reverse-phase columns with UV detection at 254 nm .
  • NMR : 1H and 13C NMR spectra confirm structural integrity, with characteristic peaks for ester carbonyl groups (~170 ppm) and tert-butyl protons (1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced: What experimental strategies are employed to resolve contradictions in reported bioactivity data of this compound derivatives across different cellular models?

Methodological Answer:
Contradictions often arise from variability in cell lines, inhibitor concentrations, or off-target effects. To address this:

  • Dose-Response Curves : Establish IC50 values for Notch inhibition using DAPT (phenylglycine tert-butyl ester) across multiple cell types (e.g., RGCs, Th17 cells) .
  • Genetic Controls : Use siRNA or CRISPR to silence Notch receptors (e.g., Notch1) and compare effects with pharmacological inhibition .
  • Pathway-Specific Assays : Monitor downstream targets (e.g., HES1, HEY1 mRNA) via qPCR to confirm pathway-specific activity .

Advanced: How is phenylglycine tert-butyl ester (DAPT) utilized in mechanistic studies of Notch signaling pathway inhibition?

Methodological Answer:
DAPT, a γ-secretase inhibitor, blocks Notch receptor cleavage, preventing release of the intracellular domain (NICD). Key applications include:

  • Differentiation Studies : In neural stem cells, DAPT (10–20 μM) enriches neuronal populations by suppressing Notch-mediated astrocyte differentiation .
  • Gene Expression Validation : Co-treatment with DAPT and transcriptional activators (e.g., baicalein) demonstrates Notch-dependent regulation of HES1/HEY1 via luciferase reporter assays .
  • In Vivo Models : DAPT administration in autoimmune thyroiditis mice reduces Th17 cell differentiation, confirmed by flow cytometry and IL-17 ELISA .

Advanced: What methodological considerations are critical when employing phenylglycine butyl esters in time-dependent enzymatic assays?

Methodological Answer:
Time-dependent hydrolysis and competing reactions require stringent controls:

  • Kinetic Monitoring : Use HPLC to track substrate depletion (e.g., this compound) and product formation (e.g., cephalexin in enzymatic synthesis) at fixed intervals .
  • Temperature Optimization : Maintain assays at 25°C to minimize non-enzymatic ester hydrolysis .
  • Buffer Selection : Phosphate buffers (pH 7.4) stabilize ester bonds, whereas alkaline conditions accelerate hydrolysis, necessitating pH-stat systems for real-time adjustment .

Basic: What are the recommended storage conditions to prevent degradation of this compound derivatives?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent ester hydrolysis .
  • Desiccation : Use silica gel packs to avoid moisture-induced degradation .
  • Solvent : Dissolve in anhydrous DMSO or dichloromethane for long-term stability .

Advanced: How can researchers optimize reaction yields in the synthesis of chiral this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
  • Solvent Effects : Use aprotic solvents (e.g., THF) to minimize racemization during coupling .
  • Reaction Monitoring : Employ in situ FTIR to detect carbonyl intermediates and terminate reactions at peak yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.